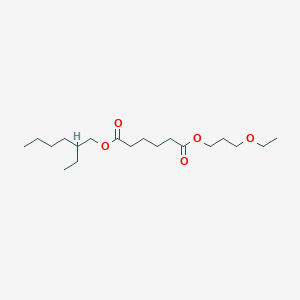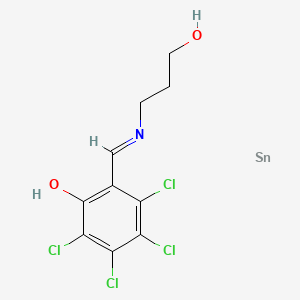
3-Ethoxypropyl 2-ethylhexyl hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxypropyl 2-ethylhexyl hexanedioate is an organic compound with the molecular formula C19H36O5. It is an ester formed from the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropyl 2-ethylhexyl hexanedioate typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxypropyl 2-ethylhexyl hexanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester.
Applications De Recherche Scientifique
3-Ethoxypropyl 2-ethylhexyl hexanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in the preparation of biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of plasticizers, lubricants, and coatings due to its chemical stability and compatibility with various polymers.
Mécanisme D'action
The mechanism of action of 3-Ethoxypropyl 2-ethylhexyl hexanedioate involves its interaction with molecular targets through ester bonds. The compound can undergo hydrolysis to release its constituent alcohols and acids, which can then participate in various biochemical pathways. The ester bond’s stability and reactivity play a crucial role in its effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester:
2-Ethylhexyl glycidyl ether: This compound shares the 2-ethylhexyl group but differs in its functional groups and reactivity.
Uniqueness
3-Ethoxypropyl 2-ethylhexyl hexanedioate is unique due to the presence of both 3-ethoxypropyl and 2-ethylhexyl groups, which impart distinct chemical properties. These groups enhance its solubility, reactivity, and compatibility with various substrates, making it a versatile compound for multiple applications.
Propriétés
Numéro CAS |
61286-53-1 |
|---|---|
Formule moléculaire |
C19H36O5 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1-O-(3-ethoxypropyl) 6-O-(2-ethylhexyl) hexanedioate |
InChI |
InChI=1S/C19H36O5/c1-4-7-11-17(5-2)16-24-19(21)13-9-8-12-18(20)23-15-10-14-22-6-3/h17H,4-16H2,1-3H3 |
Clé InChI |
XTYWVTMADJAMGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CCCCC(=O)OCCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)

![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)


![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)




![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)
